molecular formula C12H9F2NO2 B2983829 4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid CAS No. 2248349-38-2

4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid

Cat. No.: B2983829
CAS No.: 2248349-38-2
M. Wt: 237.206
InChI Key: IGVOIVPIUFTXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-methylquinoline-6-carboxylic acid
  • 2-Methylquinoline-6-carboxylic acid
  • 4-(Difluoromethyl)quinoline-6-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-methylquinoline-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-2-methylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-6-4-9(11(13)14)8-5-7(12(16)17)2-3-10(8)15-6/h2-5,11H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVOIVPIUFTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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